2,5-Dimethylphenyl 4-tert-butylbenzoate
Description
2,5-Dimethylphenyl 4-tert-butylbenzoate is an ester derivative composed of a 4-tert-butylbenzoic acid moiety esterified with 2,5-dimethylphenol. The compound’s lipophilicity and steric bulk, influenced by the tert-butyl and dimethylphenyl groups, may render it suitable for applications requiring membrane permeability or environmental persistence.
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H22O2/c1-13-6-7-14(2)17(12-13)21-18(20)15-8-10-16(11-9-15)19(3,4)5/h6-12H,1-5H3 |
InChI Key |
PHXUYDOWVQCNOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,5-Dimethylphenyl 4-tert-butylbenzoate with three analogs:
*Estimated values based on structural analysis.
Key Observations:
- Substituent Effects : The 2,5-dimethylphenyl group is shared across all analogs. highlights that this substitution pattern correlates with high photosynthetic electron transport (PET) inhibition in carboxamides, suggesting positional importance in biological activity .
- Steric and Electronic Factors : The oxoethyl spacer in 2-(2,5-dimethylphenyl)-2-oxoethyl 4-tert-butylbenzoate introduces additional steric hindrance, which may limit interactions in biological systems compared to the simpler ester or amide structures .
Substituent Position and Electronic Effects
emphasizes that electron-withdrawing substituents (e.g., fluorine) enhance PET inhibition in carboxamides. However, the 2,5-dimethylphenyl group (electron-donating) also demonstrates high activity, indicating that substituent position may outweigh electronic effects in certain contexts . For the target ester, the absence of electron-withdrawing groups could limit PET inhibition efficacy compared to fluorinated analogs, though this remains speculative without direct data.
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